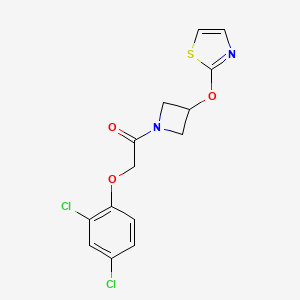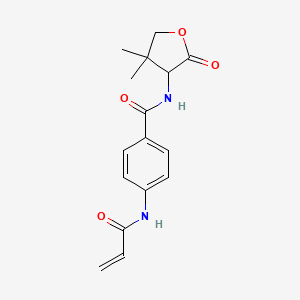
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide, also known as DOB or 4-Propionyl-N,N-dimethyltryptamine, is a synthetic compound that belongs to the tryptamine family. DOB is a potent psychedelic compound that has been shown to have significant effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, and is the primary target of many psychedelic drugs. This compound also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the central nervous system, including alterations in perception, mood, and cognition. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. This compound has also been shown to increase heart rate and blood pressure, and may have other cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for investigating the role of this receptor in the brain. However, this compound is also a potent psychedelic compound, which may limit its usefulness in some experiments. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide. One area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency. Another area of interest is the investigation of the neural mechanisms underlying the psychoactive effects of this compound and other psychedelic drugs. Finally, there is potential for the use of this compound and other psychedelic drugs in the treatment of psychiatric disorders, such as depression and anxiety. However, further research is needed to fully understand the potential therapeutic benefits of these compounds.
Conclusion
In conclusion, this compound is a potent psychedelic compound that has significant effects on the central nervous system. Its synthesis method is complex, but it has several advantages for use in laboratory experiments. This compound has been used in several scientific studies, primarily in the field of neuroscience, and there are several potential future directions for research on this compound. However, further research is needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.
Métodos De Síntesis
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide is synthesized by reacting 4-acetoxy-indole with propionyl chloride, followed by a reaction with dimethylamine and a final reaction with benzoyl chloride. This synthesis method was first described by Shulgin and Shulgin in 1991 and has been used in many subsequent studies.
Aplicaciones Científicas De Investigación
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide has been used in several scientific studies, primarily in the field of neuroscience. It has been shown to have significant effects on the central nervous system, including alterations in perception, mood, and cognition. This compound has been used in studies investigating the neural mechanisms of hallucinogenic drugs and their effects on the brain.
Propiedades
IUPAC Name |
N-(4,4-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-12(19)17-11-7-5-10(6-8-11)14(20)18-13-15(21)22-9-16(13,2)3/h4-8,13H,1,9H2,2-3H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDFLFHOSFCMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=CC=C(C=C2)NC(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)
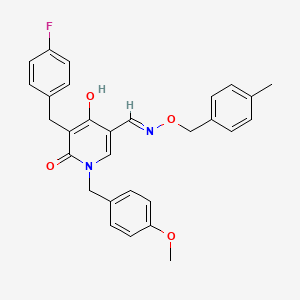


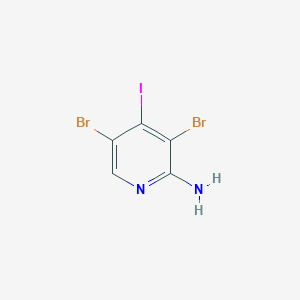
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)
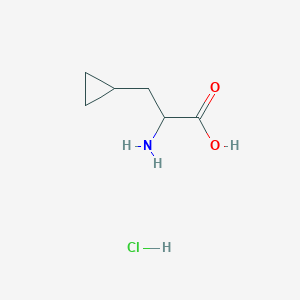
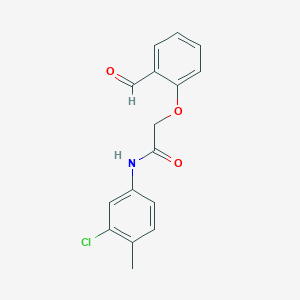
![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)
![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)
![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)
